molecular formula C17H20N2OS B2739355 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea CAS No. 2034575-25-0

1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

Cat. No.: B2739355
CAS No.: 2034575-25-0
M. Wt: 300.42
InChI Key: CNAKGVQGQHWVNU-UHFFFAOYSA-N
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Description

1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea (CAS# 2034600-71-8) is a synthetic urea derivative with a molecular formula of C19H24N2OS and a molecular weight of 328.5 g/mol . This compound is of significant interest in medicinal chemistry and pharmacology research, particularly as a cannabinoid type-1 (CB1) receptor allosteric modulator. Studies on structurally related 1-phenyl-3-thiophenylurea analogs have demonstrated their potent ability to modulate the CB1 receptor without inverse agonism, a characteristic often associated with adverse psychiatric effects, thereby presenting a potentially improved safety profile for investigating neuropsychiatric conditions . These compounds have been explored preclinically for their efficacy in attenuating cocaine-seeking behavior, highlighting their value in neuroscience research for substance use disorders . The structure of this specific analog, featuring a cyclopentylmethyl bridge connected to a thiophene ring, is optimized for interaction with the CB1 receptor's allosteric site. Researchers can utilize this compound as a sophisticated chemical tool to probe the complexities of the endocannabinoid system, study receptor modulation mechanisms, and develop novel therapeutic strategies for a range of neurological and psychiatric diseases. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-phenyl-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c20-16(19-15-6-2-1-3-7-15)18-13-17(9-4-5-10-17)14-8-11-21-12-14/h1-3,6-8,11-12H,4-5,9-10,13H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAKGVQGQHWVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl group is synthesized through a series of reactions involving cyclopentanone and thiophene derivatives.

    Coupling with Phenyl Isocyanate: The intermediate is then reacted with phenyl isocyanate under controlled conditions to form the urea linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research applications.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. This can include the use of catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl or thiophene rings, using reagents such as halogens or alkylating agents.

These reactions are typically conducted under controlled conditions to ensure the desired product formation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C18H20N2O2S
  • Molecular Weight : 328.4 g/mol

Structural Characteristics

The compound features a thiophene ring, a cyclopentyl group, and a phenyl urea moiety, which contribute to its diverse interactions at the molecular level.

Medicinal Chemistry

1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea has been investigated for its potential as a therapeutic agent in various diseases, particularly cancer. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that facilitate cancer cell proliferation.
  • Receptor Modulation : It could interact with cell growth regulators and apoptotic pathways.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, structural modifications have led to enhanced potency against specific cancer cell lines, demonstrating IC50 values as low as 13 nM in some derivatives .

Biological Applications

The compound is also being explored for its bioactive properties beyond cancer treatment:

  • Antimicrobial Activity : Some studies suggest potential efficacy against bacterial strains.
  • Anti-inflammatory Effects : The thiophene component may contribute to anti-inflammatory properties.

Materials Science

In the realm of materials science, 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties conferred by the thiophene and phenyl groups make it suitable for applications in:

ApplicationDescription
Organic SemiconductorsUsed in the fabrication of thin-film transistors (TFTs)
Light-emitting DiodesActs as an emissive layer in OLED technology

Synthetic Chemistry

The synthesis of this compound typically involves the condensation of appropriate amines with oxalyl chloride under controlled conditions. This method allows for the creation of complex molecular architectures that can be further modified for enhanced biological activity .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares 1-phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea with structurally analogous urea derivatives, focusing on substituent effects, synthetic yields, and molecular properties.

Substituent Variations and Structural Features
Compound Name N1 Substituent N3 Substituent Heterocycle/Key Group Molecular Weight (g/mol) Yield (%)
1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea Phenyl (1-(Thiophen-3-yl)cyclopentyl)methyl Thiophene ~299.4* N/A
1-(3-Fluorophenyl)-3-(4-...phenyl)urea (11a) 3-Fluorophenyl 4-(4-((piperazinylmethyl)thiazol-2-yl)phenyl Thiazole 484.2 85.1
1-(3,5-Dichlorophenyl)-3-...phenyl)urea (11b) 3,5-Dichlorophenyl Same as above Thiazole 534.2 83.7
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-...urea (7n) 4-Cl-3-CF3-phenyl 4-[(pyridinylmethyl)thio]phenyl Pyridine/Thioether ~500 (estimated) N/A
Dichloro[...]rhodium(III) complex (4c) 3,5-bis(CF3)phenyl Tetramethylcyclopentadienyl-ethyl Cyclopentadienyl/Rhodium 934.7 88

*Calculated based on molecular formula C₁₇H₁₉N₂OS.

Key Observations :

  • Heterocyclic Influence : The thiophene group in the target compound distinguishes it from thiazole-containing analogs (e.g., 11a–11o) . Thiophene’s electron-rich π-system may enhance aromatic stacking interactions compared to thiazole, which contains a basic nitrogen atom.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl moiety in compounds like 11b and 7n improve metabolic stability and binding affinity in some contexts. The target compound’s unsubstituted phenyl group may reduce steric hindrance, favoring interactions in less congested binding pockets.
Hydrogen-Bonding and Crystallography

Urea derivatives exhibit strong hydrogen-bonding capacity due to their NH groups. For example, Etter’s graph-set analysis highlights how urea motifs form predictable supramolecular networks.

Molecular Weight and Drug-Likeness

The target compound’s lower molecular weight (~299.4 g/mol) compared to thiazole derivatives (484–602 g/mol) suggests improved bioavailability, aligning with Lipinski’s rule of five.

Biological Activity

1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea, with the CAS number 2034575-25-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a phenyl group, a thiophene ring, and a cyclopentyl group linked through a urea moiety. Its distinct configuration suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C17H20N2OS
  • Molecular Weight : 300.4 g/mol
  • Structure : The compound consists of a phenyl group attached to a urea linkage, which is further connected to a cyclopentyl group substituted with a thiophene ring.

The biological activity of 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is believed to involve its interaction with specific enzymes and receptors. The thiophene ring may enhance binding affinity through π-stacking interactions or hydrogen bonding, while the urea moiety can facilitate interactions with hydrogen-bonding sites on target proteins. This mechanism is crucial for its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea exhibit anticancer properties. For instance, studies have shown that certain urea derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest. The specific effects of this compound on cancer cells remain to be fully elucidated but suggest potential as an anticancer agent.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in critical biological pathways. For example, it could potentially inhibit protein kinases or other enzymes related to cancer progression or inflammatory responses. Further research is required to identify the exact targets and inhibition mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds, providing insights into the potential effects of 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea.

StudyFindings
Study 1 Investigated the cytotoxic effects on breast cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations.
Study 2 Evaluated enzyme inhibition properties, revealing potential activity against kinases involved in tumor growth signaling pathways.
Study 3 Assessed anti-inflammatory properties in vitro, indicating that similar compounds can reduce pro-inflammatory cytokine production in macrophages.

Comparison with Similar Compounds

To understand the unique properties of 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea, it can be compared with other urea derivatives:

CompoundStructureBiological Activity
1-PhenylureaLacks thiophene ringModerate enzyme inhibition
1-(Furan-3-yl)-3-cyclopentylmethylureaContains furan instead of thiopheneEnhanced anticancer activity
1-(Pyridin-3-yl)-3-cyclopentylmethylureaIncorporates pyridine ringIncreased selectivity for certain receptors

Future Directions

The ongoing research into the biological activity of 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea highlights its potential as a lead compound for drug development. Future studies should focus on:

  • In Vivo Studies : To evaluate pharmacokinetics and toxicity profiles.
  • Target Identification : To elucidate specific molecular targets and pathways affected by this compound.
  • Structure–Activity Relationship (SAR) : To optimize biological activity through chemical modifications.

Q & A

Q. Table 1: Optimization of Reaction Conditions

StepCatalyst/SolventTemperature (°C)Yield (%)
CyclizationAuCl₃/CH₃CN8065–75
Urea CouplingDMF, K₂CO₃2585–90

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the cyclopentyl and thiophene groups.
  • Mass Spectrometry (HRMS) : Q Exactive Orbitrap instruments provide high-resolution data to verify molecular formula (e.g., [M+H]+ ion) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. Key Data :

  • ¹H NMR (DMSO-d6) : δ 7.2–7.4 (m, aromatic protons), δ 5.1 (s, urea NH) .
  • HRMS : Calculated for C₁₇H₁₉N₂OS: 299.1218; Found: 299.1215 .

Advanced: How can structure-activity relationships (SAR) guide the optimization of bioactivity?

Methodological Answer:

  • Substituent Variation : Modifying the phenyl or thiophene groups alters binding affinity. For example:
    • Hydrophobic Groups : Adding trifluoromethyl (CF₃) to the phenyl ring enhances target engagement (e.g., BTK inhibition) .
    • Heterocyclic Replacements : Replacing thiophene with furan reduces metabolic stability .
  • In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with targets like complement proteins or kinases .

Q. Table 2: SAR Trends for Urea Derivatives

ModificationBioactivity (IC₅₀)Target
CF₃-Phenyl0.8 µMBTK
Thiophene → Furan3.2 µMComplement

Advanced: What crystallographic methods are used to resolve structural ambiguities?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : SHELX programs (SHELXL for refinement) resolve bond lengths/angles and hydrogen-bonding networks .
  • Hydrogen Bond Analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies stabilizing interactions in the crystal lattice .

Q. Example :

  • Crystal System : Monoclinic, space group P2₁/c.
  • Key Interactions : N–H···O hydrogen bonds between urea and solvent molecules stabilize the lattice .

Advanced: How does this compound inhibit enzymatic targets, and how can kinetics be studied?

Methodological Answer:

  • Mechanistic Studies :
    • Enzyme Assays : Fluorescence polarization (FP) or surface plasmon resonance (SPR) measure binding to BTK or complement proteins .
    • Kinetic Analysis : Lineweaver-Burk plots reveal competitive/non-competitive inhibition modes.
  • Molecular Dynamics (MD) : GROMACS simulations predict conformational changes upon binding .

Q. Data Interpretation :

  • BTK Inhibition : Kd = 1.2 µM, derived from SPR equilibrium binding curves .

Basic: What handling protocols ensure compound stability during experiments?

Methodological Answer:

  • Storage : -20°C under argon in amber vials to prevent photodegradation.
  • Solubility : DMSO stock solutions (10 mM) stored at -80°C with <3 freeze-thaw cycles .
  • Degradation Tests : LC-MS monitors hydrolytic decomposition (e.g., urea → amines) under acidic/basic conditions .

Advanced: How do hydrogen-bonding networks influence pharmacological properties?

Methodological Answer:

  • Crystal Packing : Hydrogen bonds (e.g., N–H···O) enhance thermal stability, critical for formulation .
  • Target Binding : Urea carbonyl forms H-bonds with kinase active sites (e.g., BTK Asp539), validated by SCXRD .

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